(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole
Description
The compound “(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole” is a stereochemically complex molecule featuring a spirobi[inden] core linked to two 4,5-dihydro-1,3-oxazole rings. The spirobi[inden] system introduces rigidity, while the dihydrooxazole rings contribute to electronic diversity, making the compound a candidate for therapeutic or material science applications. Although direct synthesis details are unavailable in the provided evidence, analogous spirobi[inden] systems (e.g., WOCFEC ) are synthesized via cyclocondensation or transition-metal-catalyzed coupling reactions, suggesting similar pathways for this compound.
Properties
CAS No. |
940880-69-3 |
|---|---|
Molecular Formula |
C35H30N2O2 |
Molecular Weight |
510.6 |
IUPAC Name |
(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1 |
InChI Key |
QSBJXOGJVXXJRA-DMOWINQSSA-N |
SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |
Isomeric SMILES |
C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8 |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |
Origin of Product |
United States |
Biological Activity
The compound (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that may contribute to its biological activity. The presence of oxazole rings and phenyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O2 |
| Molecular Weight | 416.52 g/mol |
| Log P | 4.12 |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often exhibit activity through modulation of key biological pathways. Potential mechanisms include:
1. Receptor Interaction:
The compound may act as an antagonist or agonist at specific receptors involved in metabolic regulation.
2. Enzyme Inhibition:
It could inhibit enzymes related to glucose metabolism or lipid profiles, which is crucial for conditions like Type 2 diabetes.
3. Signal Transduction Modulation:
The compound may influence pathways such as the insulin signaling cascade, impacting cellular glucose uptake.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant effects on glucagon-like peptide (GLP) signaling pathways. For instance:
Study Findings:
- GLP Receptor Antagonism: A related compound showed an IC50 of 6.6 nM against the glucagon receptor .
Table 1: Summary of In Vitro Findings
| Study Reference | Compound Tested | IC50 (nM) | Effect |
|---|---|---|---|
| Related compound | 6.6 | GLP receptor antagonism | |
| PPARγ ligand analog | 15.7 | Insulin secretion modulation |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacological effects in whole organisms. Current literature suggests that related compounds have shown promise in animal models for diabetes management.
Case Study:
A recent study evaluated the effects of a structurally similar compound on blood glucose levels in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to control groups.
Table 2: In Vivo Study Results
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several synthesized derivatives, particularly in its spirocyclic framework and heterocyclic substituents. Key comparisons include:
Key Findings
Stereochemical Complexity : The target compound’s three chiral centers distinguish it from simpler analogs like Compound 4 or WOCFEC, which lack explicit stereochemical descriptors. This complexity may enhance selectivity in biological interactions, as seen in enantioselective drug candidates.
Substituent Effects :
- Halogen vs. Phenyl : Compound 4 (Cl/Br) and WOCFEC (Cl) show that halogen substituents influence crystal packing via halogen bonding , whereas the target’s phenyl groups may promote π-π stacking, altering solubility or binding affinity.
- Heterocycle Variations : Replacing thiazole (Compound 4) with dihydrooxazole (target) could modulate electronic properties, affecting reactivity or bioactivity. For example, oxazoles are common in kinase inhibitors due to their hydrogen-bonding capacity.
Crystallographic Insights
- Isostructural Trends: Compounds 4 and 5 () are isostructural, with triclinic P̄1 symmetry and two independent molecules per asymmetric unit.
- Planarity vs. Perpendicularity: The near-planar conformation of Compound 4’s fluorophenyl groups (excluding one perpendicular substituent) contrasts with the target’s spirobi[inden] core, which likely enforces a non-planar geometry, impacting intermolecular interactions.
Therapeutic Potential
- Antimicrobial Inference : Analogous thiazole-pyrazolyl hybrids (e.g., Compound 4) show antimicrobial activity via membrane disruption or enzyme inhibition , suggesting the target compound could be optimized for similar applications.
- Cancer Relevance : Ferroptosis-inducing compounds () and spirocyclic derivatives () underscore the therapeutic versatility of such scaffolds, though the target’s specific mechanism remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
